N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Nitrobenzyl Thioether Group: The nitrobenzyl thioether group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a nitrobenzyl halide in the presence of a base.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in key biological processes.
Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting their function and stability.
Modulation of Signaling Pathways: Influencing various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Triazoles: Compounds with a triazole ring, known for their pharmacological potentials.
Thiadiazines: Compounds with a thiadiazine ring, which have applications in drug design and development.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C20H19N5O6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
InChI Key |
QXTOGNINDZMGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.